molecular formula C17H16O5 B162077 Haginin A CAS No. 74174-29-1

Haginin A

Cat. No. B162077
CAS RN: 74174-29-1
M. Wt: 300.3 g/mol
InChI Key: JGINXZCTOGQYKS-UHFFFAOYSA-N
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Description

Haginin A is an isoflav-3-ens isolated from the branch of Lespedeza cyrtobotrya . It is known to exhibit a strong hypopigmentary effect in Melan-a cells and significantly inhibits melanin synthesis . Haginin A shows potent inhibitory effects on mushroom tyrosinase activity .


Synthesis Analysis

The synthesis of Haginin A is not widely documented. It is known to be isolated from the branch of Lespedeza cyrtobotrya . More research is needed to understand the detailed synthesis process.


Molecular Structure Analysis

Haginin A has a molecular formula of C17H16O5 . It has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .


Chemical Reactions Analysis

Haginin A is known to inhibit melanin synthesis. It shows potent inhibitory effects with an IC50 (half-maximal inhibitory concentration) value of 5.0 mM on mushroom tyrosinase activity, and functions as a noncompetitive inhibitor .


Physical And Chemical Properties Analysis

Haginin A is a white crystalline solid . It has a melting point of about 128-130 °C . Haginin A has low solubility and is almost insoluble in water, but can be dissolved in organic solvents .

Scientific Research Applications

Hypopigmentary Effect and Melanin Synthesis Inhibition

Haginin A, isolated from Lespedeza cyrtobotrya, significantly inhibits melanin synthesis in melan-a cells and exhibits strong hypopigmentary effects. It acts as a noncompetitive inhibitor of mushroom tyrosinase activity and downregulates microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) production. Haginin A influences extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB) activation, which further downregulates melanin synthesis. This compound has shown effectiveness in reducing UV-induced skin pigmentation and body pigmentation in zebrafish models, making it a potential treatment for hyperpigmentation caused by UV irradiation or pigmented skin disorders (Kim et al., 2008).

References

  • Kim, J. H., Baek, S., Kim, D. H., Choi, T. Y., Yoon, T., Hwang, J., Kim, M., Kwon, H., & Lee, C. (2008). Downregulation of melanin synthesis by haginin A and its application to in vivo lightening model. The Journal of Investigative Dermatology, 128(5), 1227-1235. Link to paper.

Mechanism of Action

Haginin A exhibits a strong hypopigmentary effect in Melan-a cells and significantly inhibits melanin synthesis . It decreases microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1) protein production . It influences extracellular signal-regulated protein kinase (ERK) and Akt/protein kinase B (PKB) activation .

Future Directions

While Haginin A has shown promising results in inhibiting melanin synthesis, more research is needed to fully understand its potential applications and mechanisms of action. Future studies could focus on its potential use in treating hyperpigmentation caused by UV irradiation or pigmented skin disorders .

properties

IUPAC Name

3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGINXZCTOGQYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320471
Record name HAGININ A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74174-29-1
Record name HAGININ A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HAGININ A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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